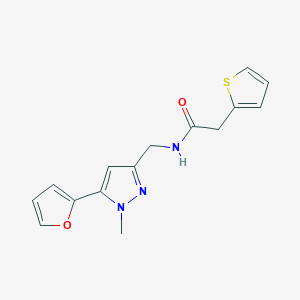

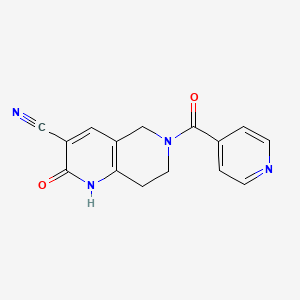

![molecular formula C17H20N2O3S B2511129 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1705931-63-0](/img/structure/B2511129.png)

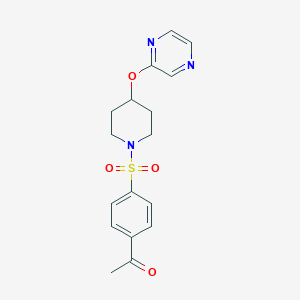

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex molecules like this often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound are not available in the literature, related compounds such as isoxazole derivatives have been synthesized using various strategies . For instance, Huang et al. reported an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without using any catalyst .Scientific Research Applications

Furan Derivatives in Catalysis and Synthesis

- Selective Hydrogenation of Biomass-derived Compounds: A study by Li et al. (2020) explored the highly selective hydrogenation of furfural and levulinic acid over a catalyst derived from zeolitic imidazolate frameworks. This research highlights the potential of furan derivatives in facilitating biomass conversion processes, potentially relevant to the broader utility of similar furan-containing compounds (Li et al., 2020).

Thiazepine Derivatives in Chemical Synthesis

- Synthesis of Polyheterocyclic Compounds: Research by Ding et al. (2008) introduced a method for the concise assembly of highly substituted furan-fused 1,4-thiazepines, indicating the synthetic versatility of thiazepine derivatives. The study showcases the potential of such compounds in constructing complex polyheterocyclic structures, which could be relevant to the design and synthesis of new chemical entities with the specified compound (Ding et al., 2008).

Biological Activities of Furan and Thiazepine Compounds

Antitumor and Antioxidative Activities

A novel furan derivative isolated from Fomitiporia ellipsoidea exhibited significant antitumor activity, as reported by Lifeng et al. (2012). This study underscores the potential therapeutic applications of furan derivatives in oncology (Lifeng et al., 2012).

Leukotriene B4 Inhibition

Kuramoto et al. (2008) synthesized benzo[b]furan derivatives with inhibitory activity against leukotriene B4, a pro-inflammatory mediator. This research demonstrates the potential of benzo[b]furan derivatives in developing new anti-inflammatory agents (Kuramoto et al., 2008).

Future Directions

The future directions for research on this compound could include elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and could potentially lead to the development of new drugs or therapies .

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-17(16-12-4-1-2-5-13(12)22-18-16)19-8-7-15(23-11-9-19)14-6-3-10-21-14/h3,6,10,15H,1-2,4-5,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKWCLXJYCBBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(SCC3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)

![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511052.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2511063.png)

![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)

![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)